6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines . The reaction conditions often include the use of bases such as N,N-Diisopropylethylamine and solvents like dimethylformamide (DMF) . The process may also involve heating and the use of catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific structural features that allow it to interact effectively with CDK2, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C8H11N5O3 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
6-ethyl-4-(2-hydroxyethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H11N5O3/c1-2-12-7(15)5-6(10-11-9-5)13(3-4-14)8(12)16/h14H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
LBKXGSNTJKPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=NNN=C2N(C1=O)CCO |
Origin of Product |
United States |
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